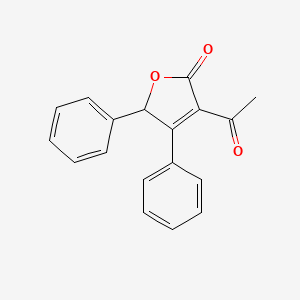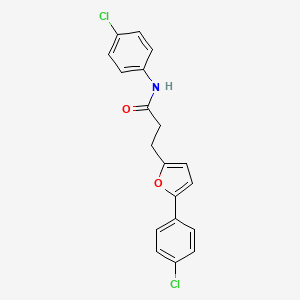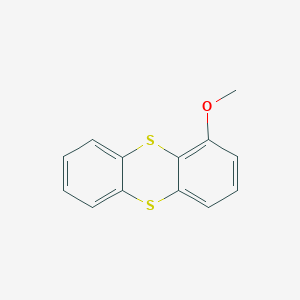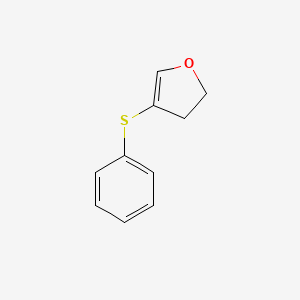
4-(Phenylsulfanyl)-2,3-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylsulfanyl)-2,3-dihydrofuran is an organic compound characterized by a furan ring substituted with a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylsulfanyl)-2,3-dihydrofuran typically involves the reaction of a furan derivative with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a furan ring is treated with a phenylsulfanyl halide in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are also employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Phenylsulfanyl)-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler furan derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dephenylated furan derivatives.
Substitution: Various substituted phenylsulfanyl-furan compounds.
Aplicaciones Científicas De Investigación
4-(Phenylsulfanyl)-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-(Phenylsulfanyl)-2,3-dihydrofuran involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling cascades, contributing to its observed effects in various assays.
Comparación Con Compuestos Similares
4-(Phenylsulfanyl)butan-2-one: Known for its anti-inflammatory properties.
5-Phenylsulfanyl-2,4-quinazolinediamine: Used in drug research for its enzyme inhibition capabilities.
Phenylsulfanyl-butyric acid: Utilized in biochemical studies due to its structural similarity to natural amino acids.
Uniqueness: 4-(Phenylsulfanyl)-2,3-dihydrofuran stands out due to its furan ring structure, which imparts unique reactivity and stability compared to other phenylsulfanyl compounds
Propiedades
Número CAS |
130307-35-6 |
|---|---|
Fórmula molecular |
C10H10OS |
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
4-phenylsulfanyl-2,3-dihydrofuran |
InChI |
InChI=1S/C10H10OS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,8H,6-7H2 |
Clave InChI |
XVVWTZGCUOURBT-UHFFFAOYSA-N |
SMILES canónico |
C1COC=C1SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




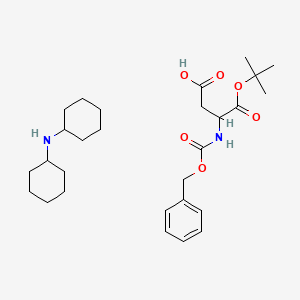

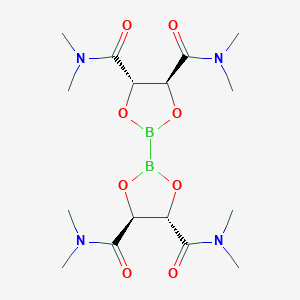

![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)
